N-(4-methylbenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(4-METHYLPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[(4-METHYLPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in treating diseases such as cancer and tuberculosis due to its inhibitory effects on specific molecular targets
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in critical biological pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-[(4-METHYLPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific structural features and biological activities. Similar compounds include:
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their potential as CDK2 inhibitors and anticancer agents.
Phenyl-1,2,4-triazoles: These compounds share structural similarities and are known for their diverse biological activities.
By comparing these compounds, researchers can identify unique properties and optimize them for specific applications.
Properties
Molecular Formula |
C26H22N4 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H22N4/c1-19-12-14-20(15-13-19)16-27-25-24-23(21-8-4-2-5-9-21)17-30(26(24)29-18-28-25)22-10-6-3-7-11-22/h2-15,17-18H,16H2,1H3,(H,27,28,29) |
InChI Key |
OEBLXULHTUQEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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